6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
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Overview
Description
6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a complex organic compound featuring a pyrazolo[3,4-C]pyridine core. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-(tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The pyrazolo[3,4-C]pyridine core can interact with various biological targets, influencing pathways involved in enzyme activity and protein binding .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrazolo[3,4-C]pyridine core.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Features a Boc-protected amine and a boronic acid group.
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid: Contains a thieno[2,3-c]pyridine core instead of a pyrazolo[3,4-C]pyridine core.
Uniqueness
The uniqueness of 6-(tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid lies in its specific combination of functional groups and its pyrazolo[3,4-C]pyridine core, which provides distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-7-5-8-9(14-15-10(8)11(17)18)6-16(7)12(19)20-13(2,3)4/h7H,5-6H2,1-4H3,(H,14,15)(H,17,18) |
InChI Key |
CDVSBQJWMLQYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1C(=O)OC(C)(C)C)NN=C2C(=O)O |
Origin of Product |
United States |
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